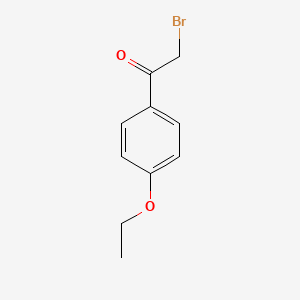

2-Bromo-1-(4-ethoxyphenyl)ethanone

Overview

Description

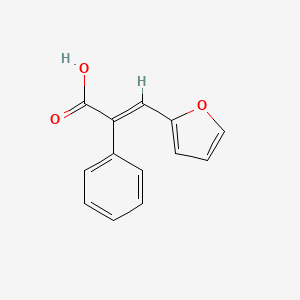

2-Bromo-1-(4-ethoxyphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves using this compound as a starting raw material and subjecting it to hydrolysis, esterification, cyclization, and bromination to obtain the target product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder . The compound has a molecular weight of 243.1 .Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

A study by Zhang et al. (2014) details the synthesis of enantiomerically pure diarylethanes, using a compound closely related to 2-Bromo-1-(4-ethoxyphenyl)ethanone. This process is significant for producing optically pure enantiomers with high purities, which are crucial in pharmaceuticals and asymmetric synthesis (Zhang et al., 2014).

Improvement of Synthetic Technology

Li Yu-feng (2013) improved the synthesis of a key intermediate of Synephrine, closely related to this compound, achieving a high yield and purity. This advancement is essential in streamlining production processes for pharmaceutical intermediates (Li Yu-feng, 2013).

Development of Chalcone Analogues

Research by Curti et al. (2007) demonstrates the synthesis of α,β-unsaturated ketones via a SRN1 mechanism using α-bromoketones derived from compounds similar to this compound. This method is useful for creating a variety of chalcone analogues, which have potential applications in medicinal chemistry (Curti et al., 2007).

Bromination Reactions

Kwiecień and Baumann (1998) focused on regioselective bromination reactions involving compounds related to this compound. Their work contributes to the understanding of selective bromination in organic synthesis, which is critical for designing specific molecular structures (Kwiecień & Baumann, 1998).

Degradation Mechanisms of Lignin Model Compounds

The study by Kawai et al. (1988) investigated the degradation of phenolic lignin substructure model compounds, resembling this compound. This research is valuable for understanding lignin degradation, which is crucial in biomass conversion and environmental chemistry (Kawai et al., 1988).

Antimicrobial Activity of Derivatives

Sherekar et al. (2021) synthesized derivatives of a compound similar to this compound, showing significant antimicrobial activities. This illustrates the potential of such compounds in developing new antimicrobial agents (Sherekar et al., 2021).

Hydrogen-Bonding Patterns in Enaminones

Research by Balderson et al. (2007) on compounds structurally related to this compound reveals insights into hydrogen-bonding patterns. This is relevant for understanding molecular interactions and designing functional materials (Balderson et al., 2007).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-ethoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown . This inhibition results from the covalent binding of the compound to the enzyme’s active site, preventing substrate access. Additionally, this compound can alter gene expression by interacting with DNA-binding proteins, thereby influencing transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions but can undergo degradation over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can result from the accumulation of reactive intermediates formed during the compound’s metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . This compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy metabolism.

properties

IUPAC Name |

2-bromo-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMIEHFULCHDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366571 | |

| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51012-63-6 | |

| Record name | 2-Bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.